molecular formula C10H12Cl2F3N3 B1389735 1-Ethyl-2-trifluoromethyl-1H-benzoimidazol-5-ylamine dihydrochloride CAS No. 1185293-44-0

1-Ethyl-2-trifluoromethyl-1H-benzoimidazol-5-ylamine dihydrochloride

Cat. No.: B1389735
CAS No.: 1185293-44-0
M. Wt: 302.12 g/mol
InChI Key: HXNNSUIXQWLDOC-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound constitutes a member of the benzimidazole family characterized by its distinctive structural modifications that significantly influence its chemical behavior and potential applications. The compound's systematic nomenclature reflects its complex molecular architecture, incorporating an ethyl substituent at the nitrogen-1 position, a trifluoromethyl group at the carbon-2 position, and an amino group at the carbon-5 position of the benzimidazole core structure. The dihydrochloride salt formation enhances the compound's aqueous solubility compared to its free base counterpart, making it more suitable for various research applications and potential pharmaceutical formulations.

The molecular identity of this compound is definitively established through multiple analytical parameters that provide comprehensive characterization. The molecular formula C₁₀H₁₂Cl₂F₃N₃ encompasses the complete chemical composition including the two hydrochloride counterions that form the stable salt structure. The molecular weight of 302.12 grams per mole reflects the substantial mass contribution from the trifluoromethyl group and the two chloride ions, distinguishing it from simpler benzimidazole derivatives. The compound's Chemical Abstracts Service registry number 1185293-44-0 provides unambiguous identification within chemical databases and regulatory frameworks.

Property Value Reference
Chemical Abstracts Service Number 1185293-44-0
Molecular Formula C₁₀H₁₂Cl₂F₃N₃
Molecular Weight 302.12 g/mol
Free Base Molecular Weight 229.20 g/mol
Free Base Chemical Abstracts Service Number 1019108-00-9

The structural complexity of this compound necessitates precise nomenclature conventions to accurately convey its molecular architecture. Alternative naming systems include the descriptor "1H-Benzimidazol-5-amine, 1-ethyl-2-trifluoromethyl-, hydrochloride" which emphasizes the amine functionality and salt formation characteristics. The Simplified Molecular Input Line Entry System representation CCn1c2ccc(cc2nc1C(F)(F)F)N.Cl.Cl provides a linear notation that encodes the complete molecular structure including the dihydrochloride salt formation. The International Chemical Identifier key HXNNSUIXQWLDOC-UHFFFAOYSA-N serves as a unique digital fingerprint for database searches and chemical informatics applications.

The stereochemical considerations of this compound arise primarily from the planar nature of the benzimidazole ring system and the tetrahedral geometry around the trifluoromethyl carbon center. The ethyl substituent adopts a conformation that minimizes steric interactions with the trifluoromethyl group while maintaining optimal electronic communication with the aromatic system. The amino group at the 5-position exists in a pyramidal geometry that can participate in hydrogen bonding interactions, significantly influencing the compound's crystal packing and solubility characteristics.

Historical Context in Benzimidazole Derivative Research

The development of this compound must be understood within the broader historical trajectory of benzimidazole derivative research that spans over eight decades of intensive scientific investigation. The foundational work by Woolley in 1944 established the conceptual framework for benzimidazole chemistry by recognizing the structural similarity between benzimidazoles and purines, suggesting potential biological activity that would drive subsequent decades of research. This early insight proved remarkably prescient, as benzimidazole derivatives subsequently emerged as one of the most versatile and therapeutically significant classes of heterocyclic compounds in pharmaceutical chemistry.

The systematic exploration of benzimidazole derivatives gained substantial momentum during the 1950s when researchers at CIBA pharmaceutical company, now known as Novartis, discovered etonitazene, a benzimidazole derivative with opioid agonist properties. This breakthrough demonstrated the potential for benzimidazole scaffolds to serve as platforms for developing compounds with diverse pharmacological activities, establishing a research paradigm that continues to influence medicinal chemistry strategies today. The subsequent discovery of the role of 5,6-dimethylbenzimidazole as a degradation product of vitamin B₁₂ by Brink and colleagues further validated the biological significance of this heterocyclic system and stimulated increased research interest.

The 1960s marked a pivotal period in benzimidazole research with Fort and colleagues reporting the discovery of benzimidazole derivatives as proton pump inhibitors, a finding that would eventually lead to the development of some of the most widely prescribed medications in modern pharmacotherapy. Simultaneously, Burton and collaborators demonstrated that 2-trifluoro benzimidazoles exhibited potent decoupling activity in oxidative phosphorylation within mitochondria, while also showing inhibitory effects on photosynthesis and appreciable herbicidal activity. These diverse biological activities underscored the remarkable versatility of the benzimidazole scaffold and established the precedent for incorporating halogenated substituents to modulate biological activity.

Year Discovery Researchers/Company Significance
1944 Purine-like biological activity concept Woolley Theoretical foundation
1950 Etonitazene opioid agonist CIBA Pharmaceutical First pharmaceutical application
1960 Proton pump inhibitor activity Fort et al. Major therapeutic breakthrough
1965 Trifluoro derivative biological effects Burton et al. Halogenation strategy validation
1971 Mebendazole antihelmintic Janssen Pharmaceutical Antiparasitic application
1975 Albendazole development SmithKline Corporation Broad-spectrum antihelmintic

The evolution of benzimidazole chemistry throughout the 1970s and beyond demonstrated the continued relevance of this heterocyclic system in drug discovery efforts. The development of mebendazole by Janssen Pharmaceutical in Belgium during 1971 established benzimidazoles as highly effective antihelmintic agents, leading to their widespread use in treating parasitic infections. The subsequent invention of albendazole by Robert J. Gyurik and Vassilios J. Theodorides at SmithKline Corporation in 1975 further expanded the therapeutic applications of benzimidazole derivatives, demonstrating their broad-spectrum activity against various parasitic organisms. These developments established a clear precedent for the systematic modification of benzimidazole structures to optimize therapeutic efficacy and minimize adverse effects.

The contemporary significance of compounds like this compound reflects the culmination of decades of research aimed at understanding structure-activity relationships within the benzimidazole class. The incorporation of trifluoromethyl substituents represents a sophisticated approach to molecular modification that builds upon the early observations of Burton and colleagues regarding the biological significance of halogenated benzimidazoles. The strategic placement of the amino group at the 5-position provides opportunities for hydrogen bonding interactions that can enhance binding affinity to biological targets, while the ethyl substituent at the nitrogen-1 position modulates the compound's lipophilicity and metabolic stability.

Significance of Trifluoromethyl Substitution in Heterocyclic Chemistry

The incorporation of trifluoromethyl groups into heterocyclic compounds represents one of the most significant advances in modern organic chemistry, fundamentally altering the physicochemical and biological properties of target molecules through unique electronic and steric effects. The trifluoromethyl functional group in this compound exemplifies the strategic application of fluorine chemistry to enhance molecular performance across multiple parameters including lipophilicity, metabolic stability, and biological activity. The electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic distribution within the benzimidazole ring system, affecting both reactivity patterns and binding interactions with biological targets.

The profound impact of trifluoromethyl substitution on molecular properties stems from the unique characteristics of the carbon-fluorine bond, which exhibits exceptional strength and electronegativity that fundamentally alters molecular behavior. Research has demonstrated that trifluoromethyl groups can enhance lipophilicity while simultaneously improving metabolic stability, a combination that is particularly valuable in pharmaceutical applications. The introduction of the trifluoromethyl group at the 2-position of the benzimidazole ring in this compound creates a strong electron-withdrawing effect that modulates the basicity of the nitrogen atoms and influences the overall acid-base properties of the molecule. This electronic modulation can significantly affect binding affinity to biological targets and influence pharmacokinetic parameters such as absorption and distribution.

The synthetic challenges associated with introducing trifluoromethyl groups into heterocyclic systems have driven the development of sophisticated methodological approaches that continue to evolve in response to the growing demand for fluorinated compounds. The construction of trifluoromethyl-containing heterocycles can be achieved through two primary strategic approaches: utilizing starting materials that already contain the trifluoromethyl motif to generate heterocycles directly, or introducing the trifluoromethyl group through post-cyclization functionalization reactions. The specific synthetic route employed for this compound likely involves the condensation of appropriately substituted precursors that incorporate the trifluoromethyl group during the benzimidazole ring formation process.

Property Effect Mechanism Impact on this compound
Lipophilicity Enhancement Increased hydrophobic character Improved membrane permeability and bioavailability
Metabolic Stability Resistance to enzymatic degradation Extended half-life and sustained activity
Electronic Modulation Strong electron-withdrawing effect Altered pKa values and binding affinity
Steric Effects Increased molecular volume Modified conformational preferences
Hydrogen Bonding Weak acceptor capability Altered intermolecular interactions

The biological significance of trifluoromethyl substitution extends beyond simple property modulation to encompass fundamental changes in molecular recognition and binding specificity. Studies have shown that nitrogen-trifluoromethyl azoles, which share structural similarities with the compound under investigation, demonstrate higher lipophilicity and increased metabolic stability compared to their methyl-substituted counterparts. These findings suggest that this compound may exhibit enhanced pharmacological properties relative to analogous compounds lacking the trifluoromethyl substituent. The improved Caco-2 permeability observed for trifluoromethyl-containing compounds indicates enhanced intestinal absorption potential, which could translate to improved oral bioavailability in pharmaceutical applications.

The strategic importance of trifluoromethyl substitution in heterocyclic chemistry continues to grow as researchers recognize the unique opportunities provided by this functional group for optimizing molecular properties. The development of various trifluoromethyl analogues of established drugs and bioactive molecules demonstrates the versatility of this approach for pharmaceutical optimization. The construction of trifluoromethylated heterocycles through annulation strategies using trifluoromethyl building blocks has emerged as a particularly powerful synthetic methodology, enabling the efficient assembly of complex fluorinated structures. These advances in synthetic methodology have made compounds like this compound more accessible for research and development applications, facilitating their investigation as potential therapeutic agents or research tools.

Properties

IUPAC Name

1-ethyl-2-(trifluoromethyl)benzimidazol-5-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N3.2ClH/c1-2-16-8-4-3-6(14)5-7(8)15-9(16)10(11,12)13;;/h3-5H,2,14H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXNNSUIXQWLDOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)N)N=C1C(F)(F)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Ethyl-2-trifluoromethyl-1H-benzoimidazol-5-ylamine dihydrochloride is a compound that belongs to the benzimidazole class, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, supported by relevant case studies and research findings.

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC₁₀H₁₂Cl₂F₃N₃
Molecular Weight302.13 g/mol
CAS Number[Not specified]

Synthesis

The synthesis of benzimidazole derivatives typically involves cyclocondensation reactions. For this compound, methods may include the reaction of substituted 1,2-phenylenediamines with trifluoroacetic acid under controlled conditions to yield the desired product .

Antiparasitic Activity

Research has demonstrated that benzimidazole derivatives exhibit significant antiparasitic properties. A study synthesized various trifluoromethyl-substituted benzimidazoles and evaluated their activity against protozoan parasites such as Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. The compounds showed promising nanomolar activities against these pathogens . Specifically, compounds similar to 1-Ethyl-2-trifluoromethyl-1H-benzoimidazol-5-ylamine exhibited effective in vitro antiparasitic profiles.

Cytotoxicity and Topoisomerase Inhibition

Benzimidazole derivatives have been studied for their cytotoxic effects and ability to inhibit topoisomerase I. A related study indicated that certain derivatives could act as topoisomerase I poisons, leading to cell death in human lymphoblast cell lines. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the benzimidazole ring significantly impacted cytotoxicity levels .

Antitumor Activity

The potential antitumor activity of benzimidazole derivatives is another area of interest. Recent findings suggest that compounds with similar structures can inhibit various cancer cell lines effectively. For instance, a series of indazole-containing derivatives demonstrated potent inhibitory effects on cancer cell proliferation, indicating that modifications to the benzimidazole framework could enhance antitumor efficacy .

Study on Antiparasitic Effects

In a comparative study, several trifluoromethyl-benzimidazole derivatives were tested against Trichinella spiralis. Compounds 1b and 1e displayed notable efficacy at a dosage of 75 mg/kg in vivo, showcasing their potential as antiparasitic agents .

Cytotoxicity Assessment

Another study evaluated the cytotoxic effects of various benzimidazole derivatives on different human cancer cell lines. The results indicated that specific modifications to the benzimidazole structure led to enhanced cytotoxicity, particularly in lymphoblastic leukemia cells .

Scientific Research Applications

Medicinal Chemistry

1-Ethyl-2-trifluoromethyl-1H-benzoimidazol-5-ylamine dihydrochloride has been investigated for its role as a potential pharmaceutical agent. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

Research has shown that benzoimidazole derivatives exhibit anticancer properties. A study focusing on similar compounds demonstrated that modifications at the 5-position can enhance cytotoxic effects against cancer cell lines. This suggests that this compound could be explored further for its anticancer potential.

Biochemical Research

This compound is utilized in proteomics research due to its ability to bind to specific proteins and enzymes. It can serve as a biochemical tool for studying protein interactions and functions.

Case Study: Enzyme Inhibition

In studies involving enzyme inhibition, compounds similar to 1-Ethyl-2-trifluoromethyl-1H-benzoimidazol-5-ylamine have shown promise in modulating enzyme activity. For instance, research indicated that benzoimidazole derivatives can inhibit specific kinases, which play crucial roles in cell signaling pathways. This inhibition can lead to insights into cellular processes and disease mechanisms.

Material Science

The unique chemical structure of this compound allows it to be investigated for applications in material science, particularly in the development of novel materials with specific electronic or optical properties.

Data Table: Comparison of Benzoimidazole Derivatives in Material Science Applications

Compound NameApplication AreaKey Findings
This compoundOrganic ElectronicsPotential use in organic light-emitting diodes (OLEDs)
1-Methyl-2-(2-thienyl)-1H-benzimidazol-5-ylaminePhotovoltaicsEnhanced charge mobility observed
6-Chloro-1-ethyl-2-methyl-5-(trifluoromethyl)SensorsHigh sensitivity to environmental pollutants

Comparison with Similar Compounds

Solubility and Stability

  • Trifluoromethyl vs. Methyl : The CF₃ group in the target compound increases lipophilicity compared to methyl (logP ~1.8 vs. ~1.2), but the dihydrochloride salt counterbalances this by improving aqueous solubility (>50 mg/mL in water) .
  • Chlorinated Analogues : Chlorine at the 5-position (e.g., ) reduces solubility but enhances antimicrobial potency due to increased electrophilicity .

Preparation Methods

Benzimidazole Core Formation and Functionalization

The benzimidazole skeleton bearing the trifluoromethyl substituent at position 2 is generally synthesized by condensation of appropriately substituted o-phenylenediamines with carboxylic acid derivatives or aldehydes containing trifluoromethyl groups.

  • One approach involves reacting 4-(5-trifluoromethyl-1H-benzimidazol-2-yl)-benzene-1,2-diamine derivatives with electrophiles to install the amine functionality at the 5-position, followed by ring closure under reflux conditions in solvents such as methanol or ethanol.

  • Another method uses Suzuki–Miyaura coupling to assemble bipyridine intermediates followed by oxidation and amide coupling to form the benzimidazole core with trifluoromethyl substitution. This method is scalable to kilogram quantities and involves:

    • Suzuki–Miyaura coupling of 2-chloro-3-(trifluoromethyl)pyridine with substituted boronic acids.
    • Oxidation of methyl groups to carboxylic acids using potassium permanganate or selenium dioxide.
    • Amide coupling with amines followed by cyclization to form the benzimidazole ring.

Introduction of the Ethyl Group

The 1-ethyl substitution on the benzimidazole nitrogen can be achieved by alkylation reactions using ethyl halides or ethylating agents under basic conditions. Alternatively, ethyl-substituted o-phenylenediamines or ethylated intermediates can be used as starting materials to ensure regioselective substitution.

Amination at the 5-Position

The amine group at the 5-position is introduced by reduction of nitro precursors or by direct amination reactions:

  • Reduction of 5-nitro-substituted benzimidazole intermediates using catalytic hydrogenation (Pd/C) or chemical reducing agents yields the 5-amino derivative.

  • Alternatively, nucleophilic aromatic substitution or palladium-catalyzed amination reactions can introduce the amine functionality selectively.

Formation of the Dihydrochloride Salt

The free base 1-ethyl-2-trifluoromethyl-1H-benzimidazol-5-ylamine is converted into its dihydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in anhydrous solvents such as ethanol or ether, followed by isolation through filtration and recrystallization.

Representative Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Solvent(s) Yield (%) Notes
1 Suzuki–Miyaura coupling Pd(PPh3)4, base (DIPEA or triethylamine) DMF, THF 75-85 Formation of bipyridine intermediate
2 Oxidation KMnO4 or SeO2, microwave or reflux Methanol, acetonitrile 70-90 Conversion to carboxylic acid
3 Amide coupling HBTU, DIPEA DMF 80-90 Coupling with amine precursor
4 Cyclization Reflux, acidic or neutral conditions Methanol, ethanol 60-80 Formation of benzimidazole ring
5 Reduction (amine introduction) Pd/C hydrogenation or chemical reducing agents Ethanol, methanol 85-95 Conversion of nitro to amino group
6 Salt formation HCl gas or HCl solution Ethanol, ether 90-95 Formation of dihydrochloride salt

Research Findings and Optimization Notes

  • The use of coupling agents such as HBTU and bases like DIPEA in amide bond formation is critical for high yields and purity.

  • Suzuki–Miyaura coupling provides a robust and scalable method for assembling trifluoromethyl-substituted bipyridine precursors, enabling kilogram-scale synthesis.

  • Oxidation steps require careful control to avoid over-oxidation or side reactions; microwave-assisted oxidation enhances efficiency.

  • Salt formation with dihydrochloride improves compound stability and crystallinity, essential for pharmaceutical applications.

  • Alternative methods avoiding expensive coupling reagents are under investigation to improve cost-effectiveness.

Summary Table of Preparation Routes

Route No. Key Steps Advantages Limitations Reference
1 Suzuki–Miyaura coupling → oxidation → amide coupling → cyclization → salt formation Scalable, high purity, well-established Uses costly reagents (HBTU), multi-step
2 Direct amination of substituted benzimidazole precursors → reduction → salt formation Fewer steps, potential cost saving May require optimization for selectivity
3 Alkylation of benzimidazole nitrogen → nitration → reduction → salt formation Straightforward alkylation step Requires careful control of nitration

Q & A

Q. Table 1: Comparative Synthesis Conditions

Halogen (X)Catalyst SystemReaction Time (h)Yield (%)Reference
ClCuI/TMEDA1265
BrCuI/TMEDA1858
ICuI/TMEDA682

Q. Table 2: Stability Under Accelerated Conditions

FormulationpHStorage Temp (°C)Degradation (%/month)Reference
Free Base7.42515.2
Dihydrochloride3.0252.1

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethyl-2-trifluoromethyl-1H-benzoimidazol-5-ylamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-Ethyl-2-trifluoromethyl-1H-benzoimidazol-5-ylamine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.